molecular formula C21H13ClN2O4 B14450713 4-Nitrophenyl 9-chloro-6-methylacridine-4-carboxylate CAS No. 78847-69-5

4-Nitrophenyl 9-chloro-6-methylacridine-4-carboxylate

Cat. No.: B14450713
CAS No.: 78847-69-5
M. Wt: 392.8 g/mol
InChI Key: INEMBLDSWFWQRS-UHFFFAOYSA-N
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Description

4-Nitrophenyl 9-chloro-6-methylacridine-4-carboxylate is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a nitrophenyl group, a chloro group, a methyl group, and an acridine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 9-chloro-6-methylacridine-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Chlorination: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

    Acridine Formation: The acridine moiety is synthesized through cyclization reactions involving appropriate precursors.

    Esterification: The final step involves the esterification of the carboxylate group with the nitrophenyl group, typically using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 9-chloro-6-methylacridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acridine derivatives.

Scientific Research Applications

4-Nitrophenyl 9-chloro-6-methylacridine-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate with DNA.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 9-chloro-6-methylacridine-4-carboxylate involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the normal function of the genetic material. This intercalation can inhibit DNA replication and transcription, leading to cell death. The nitrophenyl group may also participate in redox reactions, generating reactive oxygen species that contribute to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl chloroformate: Used as a coupling agent in organic synthesis.

    9-Chloroacridine: Known for its anticancer properties.

    6-Methylacridine: Used in the synthesis of dyes and pigments.

Uniqueness

4-Nitrophenyl 9-chloro-6-methylacridine-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its ability to intercalate with DNA and participate in redox reactions makes it a valuable compound for research in medicinal chemistry and molecular biology.

Properties

CAS No.

78847-69-5

Molecular Formula

C21H13ClN2O4

Molecular Weight

392.8 g/mol

IUPAC Name

(4-nitrophenyl) 9-chloro-6-methylacridine-4-carboxylate

InChI

InChI=1S/C21H13ClN2O4/c1-12-5-10-15-18(11-12)23-20-16(19(15)22)3-2-4-17(20)21(25)28-14-8-6-13(7-9-14)24(26)27/h2-11H,1H3

InChI Key

INEMBLDSWFWQRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC3=C(C=CC=C3C(=O)OC4=CC=C(C=C4)[N+](=O)[O-])C(=C2C=C1)Cl

Origin of Product

United States

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